molecular formula C13H16N2O2 B102095 alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile CAS No. 15190-13-3

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

Cat. No. B102095
CAS RN: 15190-13-3
M. Wt: 232.28 g/mol
InChI Key: FFBHHRZLHWDGQN-UHFFFAOYSA-N
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Description

Alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile is a chemical compound with the linear formula C13H16N2O2 . It has a molecular weight of 232.285 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile are as follows :

Scientific Research Applications

Photophysical Properties and Radical Cation Formation

A study by Schepp (2004) investigated the formation and reactivity of an aryl enol radical cation derived from a similar compound, 1-bromo-1-(4-methoxyphenyl)acetone, in acetonitrile. The radical cation exhibited a notable lifetime and reactivity under acidic conditions, offering insights into its potential utility in photochemical processes and the development of organic photovoltaic materials. The findings suggest that compounds with a 4-methoxyphenyl group could have applications in areas requiring controlled radical cation generation and stability (Schepp, 2004).

Analytical Method Development

Varynskyi and Kaplaushenko (2017) developed and validated a high-performance liquid chromatography (HPLC) method for detecting impurities in bulk drugs containing morpholinium derivatives. This research underlines the importance of accurate analytical techniques for quality control in pharmaceuticals, particularly for compounds containing the morpholine and methoxyphenyl groups. The method's specificity, precision, and accuracy indicate its potential applicability in ensuring the purity and safety of related pharmaceutical compounds (Varynskyi & Kaplaushenko, 2017).

Synthetic Chemistry and Molecular Design

Research by Land et al. (2003) explored the oxidation of (3,4-dihydroxyphenyl)acetonitrile to yield a specific dienophile critical in Gates' morphine synthesis. This study highlights the role of specific functional groups in facilitating complex organic transformations, suggesting that the methoxyphenyl group can influence the reactivity and outcome of synthetic routes in medicinal chemistry (Land, Ramsden, Riley, & Yoganathan, 2003).

Pharmacological Research and Drug Development

Carey et al. (2001) explored the cognitive enhancement potential of SCH 57790, a muscarinic M(2) receptor antagonist with a methoxyphenyl group. The study demonstrated that SCH 57790 could increase acetylcholine release in the CNS and improve cognitive performance in animal models. This research suggests that compounds with a 4-methoxyphenyl group could have therapeutic applications in treating cognitive disorders (Carey, Billard, Binch, Cohen-Williams, Crosby, Grzelak, Guzik, Kozlowski, Lowe, Pond, Tedesco, Watkins, & Coffin, 2001).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBHHRZLHWDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257478
Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile

CAS RN

15190-13-3
Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Record name alpha-(4-Methoxyphenyl)morpholine-4-acetonitrile
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Record name 15190-13-3
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Record name α-(4-Methoxyphenyl)-4-morpholineacetonitrile
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Record name α-(4-methoxyphenyl)morpholine-4-acetonitrile
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